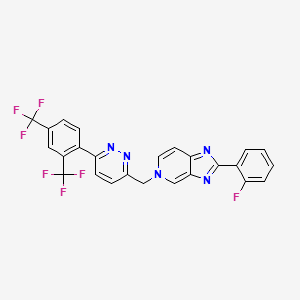
Tegobuvir
Vue d'ensemble
Description
Tegobuvir, also known as GS-9190, is a non-nucleoside inhibitor of Hepatitis C Virus (HCV) RNA replication . It has been investigated for the treatment of chronic Hepatitis C . The molecular formula of Tegobuvir is C25H14F7N5 and its molecular weight is 517.4 g/mol .
Synthesis Analysis
Tegobuvir is an analog of imidazopyridine class inhibitors that selectively targets HCV . It has demonstrated antiviral activity in patients suffering from chronic genotype 1 HCV infection .Molecular Structure Analysis
Tegobuvir has a complex molecular structure with multiple aromatic rings and nitrogen-containing groups . The structure includes a pyridazine ring substituted by a phenyl group .Chemical Reactions Analysis
Tegobuvir exhibits a unique chemical activation and subsequent direct interaction with the NS5B protein of HCV . The formation of this complex does not require the presence of any other HCV proteins .Physical And Chemical Properties Analysis
Tegobuvir has a molecular weight of 517.4 g/mol . Its IUPAC name is 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine .Applications De Recherche Scientifique
Inhibition of HCV RNA Replication
Tegobuvir is a novel non-nucleoside inhibitor (NNI) of HCV RNA replication . It has demonstrated antiviral activity in patients with genotype 1 chronic HCV infection . The mechanism of action of Tegobuvir has not been clearly defined despite the identification of resistance mutations mapping to the NS5B polymerase region .
Unique Mechanism of Action
Tegobuvir exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . Treatment of HCV subgenomic replicon cells with Tegobuvir results in a modified form of NS5B with a distinctly altered mobility on a SDS-PAGE gel . This suggests that Tegobuvir undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B .
Clinical Trials
Tegobuvir has been involved in several clinical trials. For instance, a Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of GS-5885, GS-9451, Tegobuvir and Ribavirin (RBV) was conducted in treatment-experienced subjects with Chronic Genotype 1a or 1b Hepatitis C Virus (HCV) Infection .
Combination Therapy
The in vitro antiviral activity of Tegobuvir, when combined with one or two other direct acting antivirals (DAA), was assessed . This suggests that Tegobuvir could be used in combination therapies for more effective treatment of HCV.
Potential Application in HEV Treatment
Tegobuvir has also been studied for its potential application in the treatment of Hepatitis E virus (HEV). In silico studies suggest that Tegobuvir forms a highly stable complex with an uncommon binding pocket of RdRp, which is crucial for HEV replication .
Drug Development
Tegobuvir has been developed by Gilead Sciences, Inc., and has reached the phase 2 stage of clinical trials . Its development and testing provide valuable insights into the drug development process, particularly for antiviral drugs.
Mécanisme D'action
Target of Action
Tegobuvir is a potent non-nucleoside inhibitor that selectively targets the Hepatitis C virus NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV) by catalyzing the synthesis of the RNA strand complementary to the viral RNA template .
Mode of Action
Tegobuvir exerts its anti-HCV activity through a unique mechanism involving chemical activation and subsequent direct interaction with the NS5B protein . Upon metabolic activation, Tegobuvir becomes a specific, covalent inhibitor of the HCV NS5B polymerase . This interaction results in a modified form of NS5B with a distinctly altered mobility on an SDS-PAGE gel .
Biochemical Pathways
The intensity of the aberrantly migrating NS5B species, which is a result of the interaction between Tegobuvir and NS5B, is strongly dependent on cellular glutathione levels as well as CYP 1A activity . This suggests that Tegobuvir’s action involves the glutathione pathway and cytochrome P450 enzymes, specifically CYP 1A .
Pharmacokinetics
It is known that tegobuvir undergoes a cyp-mediated intracellular activation step . The resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This suggests that the bioavailability of Tegobuvir may be influenced by factors affecting CYP enzyme activity and glutathione levels.
Result of Action
The result of Tegobuvir’s action is the inhibition of HCV RNA replication . By covalently binding to the NS5B polymerase, Tegobuvir prevents this enzyme from synthesizing the complementary RNA strand needed for viral replication . This leads to a decrease in the viral load in patients with genotype 1 chronic HCV infection .
Action Environment
The action of Tegobuvir is influenced by environmental factors within the cell. It is strongly dependent on cellular glutathione levels and cyp 1a activity . This suggests that factors affecting these cellular components, such as oxidative stress or exposure to certain drugs, could potentially influence the action, efficacy, and stability of Tegobuvir.
Orientations Futures
Propriétés
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tegobuvir | |
CAS RN |
1000787-75-6 | |
| Record name | Tegobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEGOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Tegobuvir and how does it interact with this target?
A1: Tegobuvir is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, Tegobuvir requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated Tegobuvir metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []
Q2: What are the downstream effects of Tegobuvir binding to NS5B polymerase?
A3: By inhibiting NS5B polymerase, Tegobuvir prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes Tegobuvir a potential therapeutic agent for treating chronic HCV infection. [, ]
Q3: What is the molecular formula and weight of Tegobuvir?
A3: The molecular formula for Tegobuvir is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].
Q4: Is there any spectroscopic data available for Tegobuvir?
A4: The provided scientific research papers do not contain detailed spectroscopic data for Tegobuvir.
A4: The provided scientific articles primarily focus on Tegobuvir's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.
Q5: What is known about the structure-activity relationship of Tegobuvir?
A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in Tegobuvir's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces Tegobuvir susceptibility. []
Q6: What is known about the stability of Tegobuvir under various conditions and formulation strategies?
A6: The documents provided do not provide specific details regarding Tegobuvir's stability under various conditions or formulation strategies.
- Clinical trials: Tegobuvir demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated Tegobuvir in combination with pegylated interferon and ribavirin. [, , , , , ]
- In vitro studies: Tegobuvir showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
- Pharmacokinetics: Tegobuvir exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []
Q7: What are the known resistance mechanisms to Tegobuvir?
A8: Resistance to Tegobuvir primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []
Q8: Does the addition of ribavirin to a Tegobuvir-containing regimen influence the development of resistance?
A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with Tegobuvir and other direct-acting antivirals. In a study comparing a Tegobuvir and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in Tegobuvir-containing regimens. []
A8: While the provided research primarily focuses on Tegobuvir's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.
A8: The provided research papers do not elaborate on analytical methods used for Tegobuvir analysis, its environmental impact, or details about quality control procedures.
A8: The provided research primarily focuses on Tegobuvir's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.
A8: The provided research articles focus on Tegobuvir's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.
- Tegobuvir, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
- The emergence of resistance is a significant concern with Tegobuvir-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4,17-Dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1681922.png)
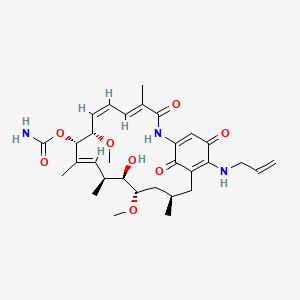


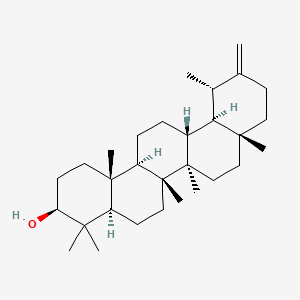
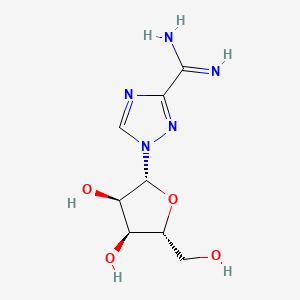
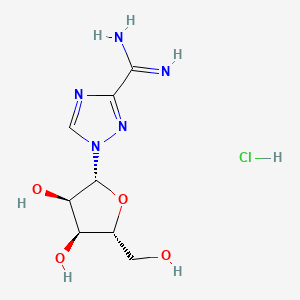


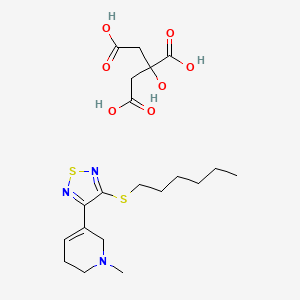

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
